molecular formula C10H17NS B14410011 2-Butyl-5-ethyl-4-methyl-1,3-thiazole CAS No. 86290-20-2

2-Butyl-5-ethyl-4-methyl-1,3-thiazole

Cat. No.: B14410011
CAS No.: 86290-20-2
M. Wt: 183.32 g/mol
InChI Key: DLQAOPSTXFKJFN-UHFFFAOYSA-N
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Description

2-Butyl-5-ethyl-4-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of homogeneous and heterogeneous catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-ethyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive positions .

Scientific Research Applications

2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron distribution allow it to participate in various biochemical processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Butyl-5-ethyl-4-methyl-1,3-thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

86290-20-2

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-butyl-5-ethyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3

InChI Key

DLQAOPSTXFKJFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)CC)C

Origin of Product

United States

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